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For Researchers, Scientists, and Drug Development Professionals

Introduction
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-diethylenetriaminepentaacetic acid

(gadolinium salt), commonly abbreviated as 14:0 PE-DTPA(Gd), is a gadolinium-chelated lipid.

It is a critical component in the development of advanced nanoparticle-based contrast agents

for magnetic resonance imaging (MRI). Its amphipathic nature allows for stable incorporation

into the lipid bilayer of liposomes and the shell of lipid nanoparticles, positioning the

paramagnetic gadolinium ion on the nanoparticle surface. This guide provides a summary of

the initial investigations into the toxicity and biocompatibility of formulations containing 14:0 PE-

DTPA(Gd). It is important to note that the majority of the available data pertains to the complete

nanoparticle formulations rather than 14:0 PE-DTPA(Gd) as an isolated compound.

Quantitative Toxicity and Biocompatibility Data
The following tables summarize the key quantitative findings from preclinical toxicity and

biocompatibility studies of various nanoparticle formulations incorporating gadolinium-DTPA,

which in some cases includes the specific 14:0 PE-DTPA(Gd) lipid.

Table 1: In Vivo Acute Toxicity Data
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Formulation Animal Model
Administration
Route

LD50 Reference

Liposomal Gd-

DTPA
Mice Intravenous 5.7 mmol/kg [1]

Nonliposomal

Gd-DTPA
Mice Intravenous 5.7 mmol/kg [1]

Table 2: Summary of Subacute In Vivo Toxicity Findings

Formulation Animal Model
Dosing
Regimen

Key Findings Reference

Liposomal Gd-

DTPA
Mice

0.3 mmol/kg/day

for 30 days (IV)

Splenomegaly,

cardiomegaly,

lymphocytopenia

,

hypergammaglob

ulinemia (most

effects were

reversible)

[1]

Nonliposomal

Gd-DTPA
Mice

0.3 mmol/kg/day

for 30 days (IV)

Mild

cardiomegaly,

altered liver

enzymes

[1]

Blank Liposomes

(without Gd-

DTPA)

Mice

Equivalent lipid

dose to

liposomal Gd-

DTPA group for

30 days (IV)

Relatively mild

splenomegaly
[1]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of

toxicity and biocompatibility studies.
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In Vitro Cytotoxicity Assay (Adapted from studies on
Gd-loaded nanoparticles)

Cell Line: P388D1 (murine macrophage) cells are a relevant choice for assessing the

potential toxicity of nanoparticles that may be cleared by the reticuloendothelial system.

Methodology: C12-Resazurin viability assay.

Protocol:

P388D1 cells are maintained in RPMI-1640 medium supplemented with 1% L-glutamine

and 10% fetal bovine serum.

Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL and allowed to adhere

for 24 hours.

The nanoparticle formulation containing 14:0 PE-DTPA(Gd) is added to the wells at

varying concentrations. A control group with untreated cells and a positive control (e.g., a

known cytotoxic agent) are included.

The cells are incubated with the nanoparticles for a specified period (e.g., 24, 48, or 72

hours).

Following incubation, the C12-Resazurin reagent is added to each well.

The plates are incubated for an additional 4 hours to allow for the conversion of resazurin

to the fluorescent resorufin by viable cells.

Fluorescence is measured using a microplate reader (excitation ~560 nm, emission ~590

nm).

Cell viability is calculated as a percentage relative to the untreated control cells.

In Vivo Acute and Subacute Toxicity Studies (Adapted
from liposomal Gd-DTPA studies)

Animal Model: BALB/c mice are a commonly used strain for toxicity studies.
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Acute Toxicity Protocol:

Mice are divided into groups and administered a single intravenous (IV) injection of the

14:0 PE-DTPA(Gd)-containing formulation at escalating doses.

A control group receives a saline injection.

The animals are observed for mortality and clinical signs of toxicity over a 14-day period.

The LD50 (the dose at which 50% of the animals die) is calculated.

Subacute Toxicity Protocol:

Mice are administered daily IV injections of the formulation at a therapeutically relevant

dose (e.g., 0.3 mmol/kg Gd-DTPA) for 30 consecutive days.

Control groups include animals receiving saline, non-liposomal Gd-DTPA, and blank

liposomes (without the gadolinium lipid).

Throughout the study, animals are monitored for changes in body weight, food and water

consumption, and overall health.

At the end of the 30-day period, blood samples are collected for hematological and serum

chemistry analysis.

Animals are euthanized, and major organs are harvested for histopathological

examination.

A "delayed testing" group may be included, where animals are monitored for an extended

period (e.g., 3 months) after the final dose to assess the reversibility of any observed

effects.

Visualizations
Diagrams of Experimental Workflows and Logical
Relationships
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Caption: Workflow for toxicity assessment of 14:0 PE-DTPA(Gd) formulations.
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Nanoparticle Components
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Caption: Incorporation of 14:0 PE-DTPA(Gd) into a liposomal MRI contrast agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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